7-(Trifluoromethyl)-1H-indazole
Overview
Description
Metal-Free Trifluoromethylation of Indazoles
A novel method for the direct trifluoromethylation of indazoles has been developed, utilizing sodium trifluoromethanesulfinate and tert-butyl hydroperoxide under metal-free conditions. This approach has successfully produced a variety of trifluoromethylated indazole compounds with moderate to good yields. The process is believed to follow a radical mechanism, expanding the library of trifluoromethylated products with diverse functionalities .
The Structure of Fluorinated Indazoles
The impact of fluorine substitution on the supramolecular structure of NH-indazoles has been explored through X-ray crystallography and multinuclear magnetic resonance spectroscopy. Specifically, the structures of three NH-indazoles, including 3-trifluoromethyl-1H-indazole, have been determined. The introduction of trifluoromethyl groups leads to the formation of catemers in a chiral space group, representing the first instance of indazoles crystallizing as helices with a three-fold screw axis. The study provides insights into the behavior of these molecules based on supramolecular interactions and computational calculations .
Synthesis and Spectroscopy of Fluorinated Indazoles
The synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has been achieved through a reaction that deviated from the expected formation of azine, leading to the indazole via a hydrazone intermediate. Characterization of the compound was performed using various spectroscopic techniques. Ab initio quantum theory and density functional methods were employed to study the geometry and electrostatic properties of the indazole and its derivatives. The study provides a detailed analysis of the molecular structure and electronic properties, contributing to the understanding of the behavior of fluorinated indazoles .
Inhibitory Effects of 7-Substituted-Indazoles on Nitric Oxide Synthases
A series of 7-substituted-indazoles have been synthesized and evaluated for their inhibitory effects on nitric oxide synthases (NOS). Among these, 1H-indazole-7-carbonitrile has shown significant potency and selectivity, particularly towards constitutive NOS. The study also highlights the potential of further substituting the indazole ring to enhance inhibitory effects. The findings are supported by X-ray structures, which provide insights into the binding features of these inhibitors at the active site of NOS .
Regioselective C3-H Trifluoromethylation of 2H-Indazole
A regioselective C3-H trifluoromethylation of 2H-indazole has been achieved using visible-light-promoted photoredox catalysis under metal-free conditions. This method utilizes a radical mechanism and a hypervalent iodine reagent to produce a range of trifluoromethylated indazoles. The process highlights a practical approach to synthesizing biologically active compounds and useful building blocks .
Physical and Chemical Properties Analysis
The studies mentioned provide a comprehensive understanding of the synthesis, molecular structure, and chemical reactions of 7-(Trifluoromethyl)-1H-indazole and related compounds. The physical and chemical properties of these compounds, such as their crystal structures, hydrogen bonding patterns, and electronic properties, have been elucidated through experimental and computational methods. These properties are crucial for the development of indazole derivatives as potential pharmaceuticals and materials with specific functionalities .
Scientific Research Applications
1. Structural Analysis and Supramolecular Interactions
7-(Trifluoromethyl)-1H-indazole has been studied for its unique structural properties. Teichert et al. (2007) explored the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, through X-ray crystallography and magnetic resonance spectroscopy. This compound is a 1H-tautomer and forms chiral catemers in the crystal, displaying helices with a three-fold screw axis. These findings are significant in understanding the supramolecular interactions and structural behavior of fluorinated indazoles (Teichert et al., 2007).
2. Synthesis of Indazole Scaffolds
This compound is a key building block in the synthesis of novel indazole scaffolds. Cottyn et al. (2007) reported the synthesis of diverse indazole scaffolds, including 7-OTf-1H-indazole and 7-iodo-1H-indazole, using this compound. These compounds are potent in divergent syntheses of indazoles via palladium cross-coupling reactions, highlighting their importance in synthetic chemistry (Cottyn et al., 2007).
3. Photoluminescence and Quantum Efficiency
In the field of photoluminescence, Bhat and Iftikhar (2019) synthesized high quantum efficiency mononuclear complexes involving this compound. These complexes show significant potential in applications like organic light-emitting diodes (OLEDs) and other photoluminescent technologies (Bhat & Iftikhar, 2019).
4. Antimicrobial Applications
Panda et al. (2022) examined the impact of the indazole scaffold, including derivatives of this compound, as antibacterial and antifungal agents. Their research highlights the potential of these compounds in addressing microbial resistance, offering new avenues in the development of antimicrobial agents (Panda et al., 2022).
5. Applications in Organic Synthesis
The trifluoromethyl group in this compound plays a crucial role in organic synthesis. Murugan et al. (2019) developed a metal-free trifluoromethylation method for indazoles, demonstrating the compound's utility in creating biologically active compounds and useful building blocks in organic chemistry (Murugan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVEPKBXAQQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605312 | |
Record name | 7-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885694-00-8 | |
Record name | 7-(Trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SGA360 interact with the AHR, and what are the downstream effects of this interaction?
A1: SGA360 binds to the AHR, acting as a selective AHR modulator (SAhRM) []. Unlike full or partial agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and α-naphthoflavone, which activate both dioxin response element (DRE)-dependent and -independent AHR functions, SGA360 exhibits a distinct profile. It promotes DRE-independent AHR activity while simultaneously antagonizing ligand-induced DRE-dependent transcription []. This selective modulation makes SGA360 a valuable tool for dissecting the complexities of AHR signaling and its diverse roles in physiology and disease.
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